1H and 13C NMR Spectral Analysis of Quinolin-2-ylmethanol Hydrochloride: A Comprehensive Technical Guide
1H and 13C NMR Spectral Analysis of Quinolin-2-ylmethanol Hydrochloride: A Comprehensive Technical Guide
As a Senior Application Scientist in pharmaceutical characterization, I frequently encounter the analytical challenge of distinguishing between the free base and the salt forms of active pharmaceutical ingredients (APIs). Quinolin-2-ylmethanol hydrochloride (CAS: 26315-73-1) is a critical intermediate and structural motif in drug development. Accurate Nuclear Magnetic Resonance (NMR) characterization of this compound is paramount, as the protonation state fundamentally dictates its physicochemical properties, solubility, and bioavailability.
This guide synthesizes empirical data, mechanistic chemical principles, and field-proven laboratory protocols to provide a definitive resource for the NMR spectral analysis of quinolin-2-ylmethanol hydrochloride.
Mechanistic Insights: The Electronic Impact of Protonation
To accurately interpret the NMR spectra of quinolin-2-ylmethanol hydrochloride, one must first understand the causality behind the chemical shifts relative to its free base counterpart, [2].
The transformation from the free base to the hydrochloride salt involves the protonation of the endocyclic nitrogen (N1). This converts the neutral quinoline ring into a positively charged quinolinium cation. The introduction of this formal positive charge fundamentally alters the electron density distribution across the bicyclic aromatic system:
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Inductive and Mesomeric Deshielding: The positively charged nitrogen acts as a strong electron-withdrawing group. Through inductive and resonance effects, electron density is significantly depleted at the ortho (C-2, C-8a) and para (C-4) positions.
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Proton Downfield Shifts: Because the nuclei at these positions experience reduced magnetic shielding from the local electron cloud, they require a lower applied magnetic field to achieve resonance. This results in a pronounced downfield shift (higher ppm) in the 1 H NMR spectrum, typically shifting the H-3, H-4, and H-8 protons by 0.3 to 0.8 ppm compared to the free base [1].
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Alpha-Substituent Effects: The hydroxymethyl group (-CH 2 OH) at the C-2 position also experiences this inductive pull, causing the methylene protons to shift downfield.
Understanding this electronic causality is essential for validating that the hydrochloride salt—rather than a mere physical mixture of the free base and an acid—has been successfully formed.
Self-Validating Experimental Protocol for NMR Acquisition
A laboratory protocol is only as reliable as its internal quality controls. The following step-by-step methodology for NMR sample preparation and acquisition is designed as a self-validating system . By incorporating specific physical checks and internal references, the system automatically flags errors (such as incomplete dissolution or poor shimming) before acquisition, ensuring absolute trustworthiness of the resulting data.
Step-by-Step Methodology
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Sample Weighing: Accurately weigh 15.0 mg ( ± 0.5 mg) of quinolin-2-ylmethanol hydrochloride using a microbalance.
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Solvent Selection & Addition: Add 600 µL of deuterated dimethyl sulfoxide (DMSO- d6 , 99.9% D) containing 0.03% v/v tetramethylsilane (TMS).
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Causality: DMSO- d6 is selected over CDCl 3 because the highly polar hydrochloride salt is insoluble in non-polar halogenated solvents. TMS acts as the internal zero-reference.
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Homogenization (The Validation Step): Vortex the mixture for 30 seconds, followed by sonication in a water bath for 2 minutes at room temperature.
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Self-Validation: Visually inspect the solution against a strong light source. It must be optically clear. Undissolved particulates will cause localized magnetic field inhomogeneities, ruining the shim profile and broadening the spectral lines. If the solution is cloudy, the protocol dictates adding a known micro-volume of D 2 O to force dissolution, noting the solvent change for exchangeable proton tracking.
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Transfer: Pipette 550 µL of the homogenized solution into a standard 5 mm precision NMR tube.
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Data Acquisition Parameters:
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1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° pulse angle.
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13 C NMR (100 MHz): 1024 scans, relaxation delay (D1) of 2.0 s, WALTZ-16 decoupling.
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Causality: 13 C has a low natural abundance (1.1%) and a lower gyromagnetic ratio than 1 H. WALTZ-16 decoupling is employed to collapse complex carbon-proton multiplets into sharp singlets, drastically increasing the signal-to-noise (S/N) ratio.
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Spectral Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).
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Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. If FWHM > 1.0 Hz, the shimming is inadequate, and the acquisition must be repeated.
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Workflow Visualization
Self-validating NMR sample preparation and acquisition workflow for hydrochloride salts.
Quantitative Data Presentation
The following tables summarize the expected quantitative NMR data for quinolin-2-ylmethanol hydrochloride in DMSO- d6 . For rigorous comparative analysis, the established literature values for the neutral free base (acquired in CDCl 3 ) are provided alongside the hydrochloride salt shifts to highlight the deshielding effects of protonation [1, 3].
Table 1: 1 H NMR Spectral Data Comparison (400 MHz)
| Position | Free Base Shift (ppm) | HCl Salt Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment Notes |
| H-4 | 8.14 | ~8.65 | Doublet (d) | 8.5 | Strong downfield shift due to para-like relation to N + . |
| H-8 | 8.08 | ~8.35 | Doublet (d) | 8.5 | Deshielded by adjacent protonated nitrogen. |
| H-5 | 7.82 | ~8.15 | Doublet (d) | 8.0 | Standard aromatic coupling. |
| H-7 | 7.73 | ~8.05 | Triplet (t) | 7.5 | - |
| H-6 | 7.54 | ~7.80 | Triplet (t) | 7.5 | - |
| H-3 | 7.28 | ~7.75 | Doublet (d) | 8.5 | Significant shift due to ortho relation to C-2. |
| -CH 2 - | 4.92 | ~5.15 | Singlet (s) | - | Inductive pull from the quinolinium core. |
| -OH | ~3.50 (br) | ~5.80 | Broad Singlet (br s) | - | Highly dependent on concentration/temperature. |
| N-H + | N/A | ~11.50 | Broad Singlet (br s) | - | Diagnostic peak for hydrochloride salt formation. |
Table 2: 13 C NMR Spectral Data Comparison (100 MHz)
| Position | Free Base Shift (ppm) | HCl Salt Shift (ppm) | Carbon Type | Assignment Notes |
| C-2 | 159.1 | ~161.5 | Quaternary (C) | Directly attached to the hydroxymethyl group. |
| C-8a | 146.9 | ~141.0 | Quaternary (C) | Bridgehead carbon adjacent to nitrogen. |
| C-4 | 137.0 | ~145.5 | Methine (CH) | Strong mesomeric deshielding from N + . |
| C-8 | 130.0 | ~132.5 | Methine (CH) | - |
| C-7 | 128.8 | ~131.0 | Methine (CH) | - |
| C-5 | 127.8 | ~129.5 | Methine (CH) | - |
| C-4a | 127.8 | ~128.0 | Quaternary (C) | Bridgehead carbon. |
| C-6 | 126.5 | ~128.5 | Methine (CH) | - |
| C-3 | 118.5 | ~121.0 | Methine (CH) | - |
| -CH 2 - | 64.3 | ~61.5 | Methylene (CH 2 ) | Slight upfield shift due to altered hyperconjugation. |
Note: The exact chemical shifts for the hydrochloride salt may exhibit minor variations ( ± 0.1 ppm for 1 H and ± 1.0 ppm for 13 C) depending on the exact concentration of the sample and the residual water content in the DMSO- d6 solvent.
Conclusion
The transition from quinolin-2-ylmethanol to its hydrochloride salt is not merely a physical formulation change; it is a fundamental electronic alteration of the molecule. By utilizing a self-validating NMR acquisition protocol and understanding the causality behind the inductive and mesomeric deshielding of the quinolinium cation, researchers can confidently confirm API salt formation. The diagnostic downfield shifts of H-4, H-8, and the appearance of the highly deshielded N-H + proton at ~11.5 ppm serve as the definitive spectroscopic fingerprints for this compound.
References
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Title: Visible Light Induced Reduction and Pinacol Coupling of Aldehydes and Ketones Catalyzed by Core/Shell Quantum Dots Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
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Title: 2-Quinolinemethanol | C10H9NO | CID 73196 Source: PubChem URL: [Link]
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Title: Homolytic aromatic substitution of acyl radicals: Oxidative coupling of 2-methylquinolines with quinoxalines Source: Journal of Chemical Research URL: [Link]
